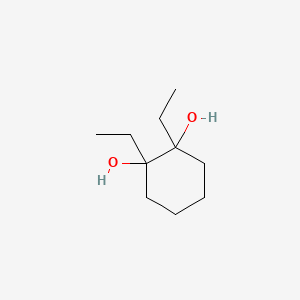
1,2-Diethyl-1,2-cyclohexanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyl-1,2-cyclohexanediol is an organic compound that belongs to the class of cyclohexanediols It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1,2-cyclohexanediol can be synthesized through several methods. One common approach involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. Another method is the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidizing agent . These reactions are typically carried out under solvent-free conditions to promote green chemistry practices.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites such as H-Beta and H-ZSM-5 have been shown to be effective in catalyzing the hydrolysis of cyclohexene oxide, achieving high yields and selectivity . The use of solid acid catalysts is preferred due to their recyclability and lower environmental impact compared to liquid acid catalysts.
化学反应分析
Types of Reactions
1,2-Diethyl-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.
科学研究应用
1,2-Diethyl-1,2-cyclohexanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
作用机制
The mechanism of action of 1,2-Diethyl-1,2-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .
相似化合物的比较
Similar Compounds
1,2-Cyclohexanediol: A similar compound with hydroxyl groups but without ethyl substitutions.
1,2-Dimethylcyclohexane: Contains methyl groups instead of ethyl groups.
1,2-Dichlorocyclohexane: Substituted with chlorine atoms instead of hydroxyl groups.
Uniqueness
1,2-Diethyl-1,2-cyclohexanediol is unique due to the presence of ethyl groups, which influence its chemical reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interactions with other molecules, making it distinct from other cyclohexanediols .
属性
CAS 编号 |
56363-86-1 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
1,2-diethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-3-9(11)7-5-6-8-10(9,12)4-2/h11-12H,3-8H2,1-2H3 |
InChI 键 |
JJIXKFVINMACKO-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCCC1(CC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


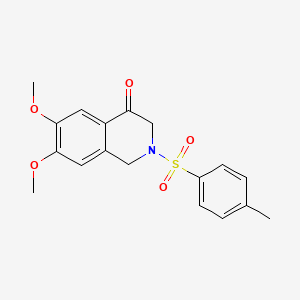
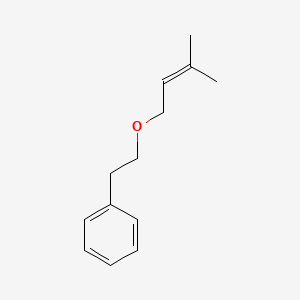
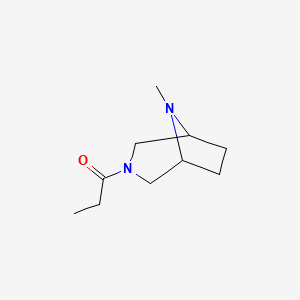
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
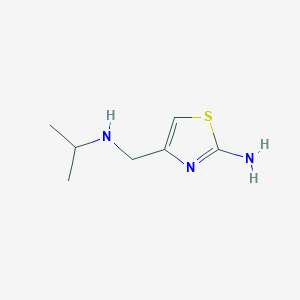
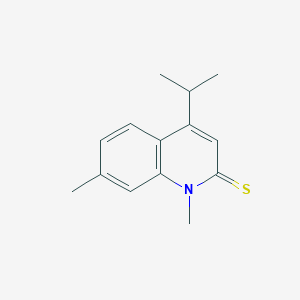
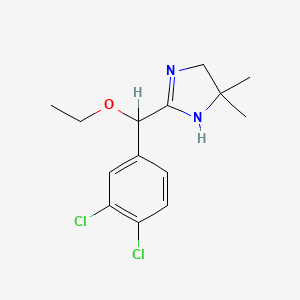


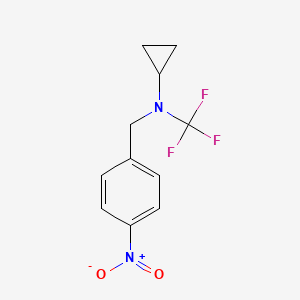
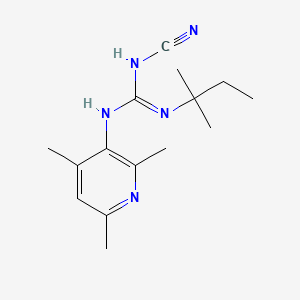
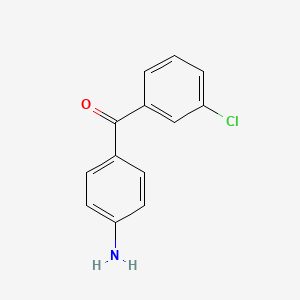
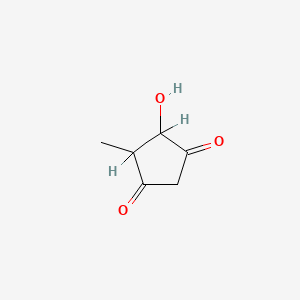
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
